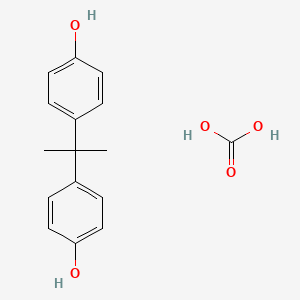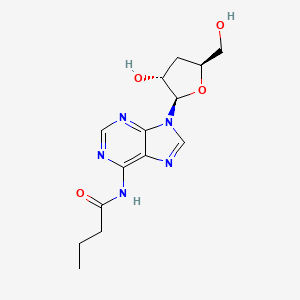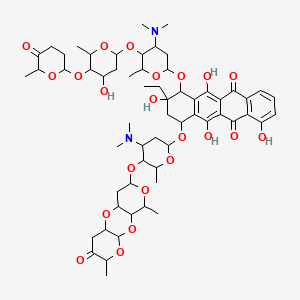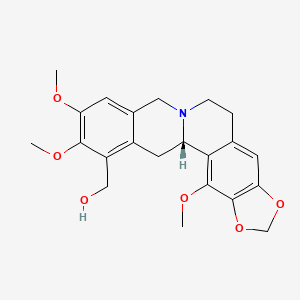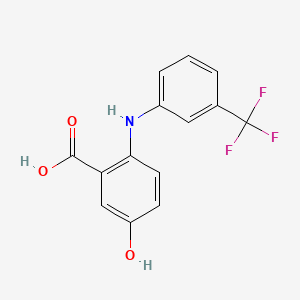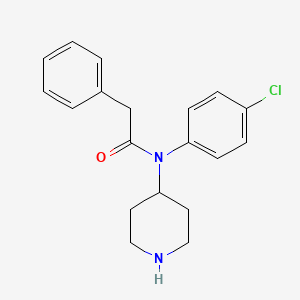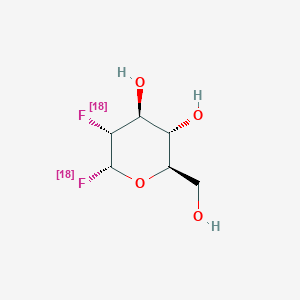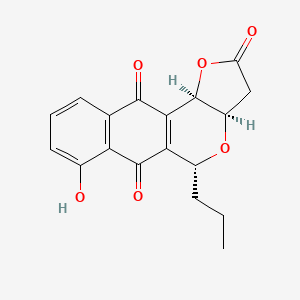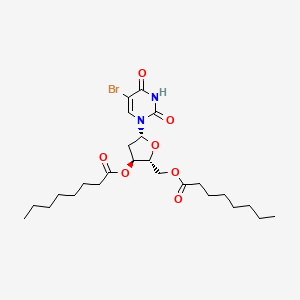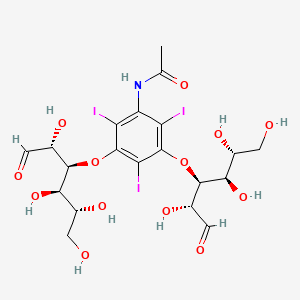
Nile Blue perchlorate
概要
説明
Nile Blue perchlorate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a dye molecule that can be used as a fluorescent probe to detect biological molecules and has been extensively studied for its applications in biomedical research.
科学的研究の応用
1. Monitoring Polymer/Clay Compounding
Nile blue perchlorate has been utilized as a fluorescent probe to monitor the compounding of nylon with clay fillers. This application leverages the unique fluorescent properties of Nile blue, which change as it moves from a high concentration environment within clay layers to a dispersed state in the resin matrix during compounding. This process is useful for understanding the efficiency of clay exfoliation in polymer composites (Bur et al., 2007).
2. Enzyme Sensing in Biological Assays
Nile blue analogs have been developed for fluorescent enzyme sensing. These fluorochromes, which exhibit excitation and emission maxima in the far-red range, enhance fluorescence intensity in aqueous solutions and are suitable for detecting enzymatic activities in biological assays. This application is particularly relevant for observing changes in enzyme activity in various experimental settings (Ho et al., 2006).
3. Histological Staining and Photostability
Nile blue and its derivatives are notable for their high fluorescence and photostability, making them suitable for histological stains. They are often used for imaging lysosomes and lipids in vitro. Their solvent-dependent optical properties have led to their use in developing pH probes and local polarity indicators, contributing to a broader understanding of cellular processes (Martinez & Henary, 2016).
4. Detection of Hg(II) in Biological Media
Nile blue-based chemodosimeters have been synthesized for the sensitive detection of Hg(2+) ions in aqueous solutions, including biological media such as blood plasma and albumin. This application highlights Nile blue's versatility in environmental monitoring and its potential use in medical diagnostics (Lee et al., 2009).
5. Electropolymerized Nile Blue-Based Sensors
Nile Blue has been used in the electropolymerization process to create sensing films for detecting nitrite in food analysis. This involves integrating Nile Blue into a polymeric matrix, enhancing its electrochemical properties for specific analytical applications (Chen et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Nile Blue A perchlorate can be used in the confocal microscopy of imidazolium functionalized clay . It can also be used in the labeling of silver nanoparticles for surface enhanced Raman scattering (SERS) . Silica gel doped with Nile Blue A perchlorate can be potentially used as a solid state dye for laser-based materials .
Relevant Papers
- "Nonaqueous Solvatochromic Behavior of Nile Blue A Perchlorate in Imidazolium – Exchanged Clays and its Implication Toward Exfoliation in Polymeric Composites" .
- "Synthesis and Characterization of Oxazine-doped Silica Nanoparticles for Their Potential Use as Stable Fluorescent Reagents" .
- "Elimination performance of Nile blue from wastewater using by carboxymethyl cellulose-graft-poly (methacrylic acid-co-acrylamide)/kaolin nanocomposite hydrogel" .
生化学分析
Biochemical Properties
Nile Blue perchlorate plays a significant role in various biochemical reactions. It interacts with a range of biomolecules, including enzymes, proteins, and other cellular components. The compound’s cationic nature allows it to form electrostatic interactions with negatively charged biomolecules. For instance, this compound can bind to nucleic acids, facilitating their visualization under a microscope. Additionally, it is used in the labeling of silver nanoparticles for surface-enhanced Raman scattering (SERS), where it interacts with the nanoparticle surface to enhance the Raman signal .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It is commonly used to stain cell nuclei, imparting a blue color that aids in the identification and study of cellular structures. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to stain acidic components such as phospholipids and nucleic acids, highlighting their distribution within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s cationic oxazine structure allows it to engage in binding interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can lead to changes in enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, this compound can induce changes in gene expression by binding to DNA and altering its transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as solvent type and concentration. For instance, this compound exhibits a ground-state intermolecular proton-transfer reaction in nonaqueous and hydrogen-bonding acceptor solvents. This reaction can lead to the formation of Nile Blue base, which regenerates the parent molecule in the excited state via an intermolecular proton-transfer reaction with the solvent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used to distinguish between normal and premalignant tissues through fluorescence imaging. At higher doses, this compound may exhibit toxic or adverse effects, such as phototoxicity. It is essential to determine the appropriate dosage to minimize potential side effects while maximizing the compound’s diagnostic and therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s cationic nature allows it to participate in redox reactions, influencing metabolic flux and metabolite levels. For example, this compound can act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species that target and destroy malignant cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic properties enable it to localize in specific cellular compartments, such as the mitochondria. This localization is facilitated by the compound’s ability to permeate mitochondrial membranes and accumulate in these organelles, where it can exert its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the mitochondria. The compound’s cationic nature and solvatochromic properties allow it to accumulate in the mitochondrial membrane, where it can influence mitochondrial function. This localization is crucial for its role in photodynamic therapy and other applications that require precise targeting of cellular organelles .
特性
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClHO4/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;2-1(3,4)5/h5-12,21H,3-4H2,1-2H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWJLNOTQAOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2381-85-3 (Parent) | |
| Record name | Nile Blue perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40886047 | |
| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark powder; [MSDSonline] | |
| Record name | Nile Blue perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
53340-16-2 | |
| Record name | Nile Blue perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



